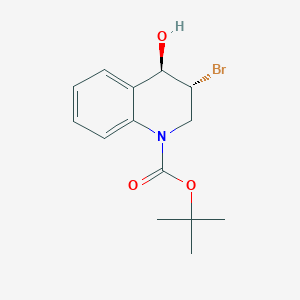
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom. The specific stereochemistry at the 3 and 4 positions contributes to its biological activity. The presence of the bromine atom and hydroxyl group further enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that various substituted quinolines exhibit significant antimicrobial properties. In a study assessing the biological activity of different quinoline derivatives, compounds similar to this compound were tested against several bacterial strains. The findings suggested that these derivatives could inhibit the growth of pathogens such as Mycobacterium tuberculosis and Escherichia coli, with some showing IC50 values comparable to established antibiotics .
Anticancer Properties
Quinoline derivatives have been explored for their anticancer potential. A study demonstrated that certain quinoline-based compounds induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The specific compound this compound may exhibit similar effects due to its structural characteristics that allow interaction with cellular signaling pathways involved in cancer cell proliferation .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes linked to disease processes. For instance, quinoline derivatives have been shown to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer progression and bacterial virulence. The specific mechanism by which this compound interacts with these enzymes warrants further investigation but suggests potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in apoptosis and cell survival.
- Antioxidant Activity : Quinoline derivatives often exhibit antioxidant properties, reducing oxidative stress within cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of quinoline derivatives were tested against M. tuberculosis. Among these, this compound demonstrated significant inhibitory effects with an IC50 value lower than that of standard treatments like isoniazid .
Study 2: Cancer Cell Line Testing
A recent study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V binding in treated cells compared to controls .
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVHAPOPNVVQT-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














